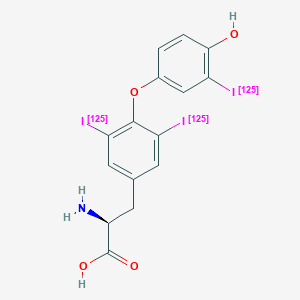

Liothyronine I-125

Descripción general

Descripción

Liothyronine I-125 is a synthetic, radioiodinated form of triiodothyronine (T3), a thyroid hormone critical for metabolic regulation and cellular development. The iodine-125 isotope replaces a stable iodine atom in the T3 structure via isotope exchange labeling, a process that preserves the biological properties of the parent compound while introducing gamma-emitting capabilities for diagnostic or therapeutic applications . Primarily used in thyroid cancer radiotherapy, this compound leverages the isotope’s 59.4-day half-life to deliver localized radiation, minimizing systemic toxicity . Its in vitro applications include thyroid function studies, such as measuring free thyroxine indices and assessing thyroid hormone distribution .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Liotironina I 125 se sintetiza a través de una serie de reacciones químicas que involucran la yodación de residuos de tirosina. El proceso generalmente implica los siguientes pasos:

Yodación: La tirosina se yoda utilizando monocloruro de yodo (ICl) u otros agentes yodantes en condiciones controladas.

Acoplamiento: Los residuos de tirosina yodados se acoplan luego para formar la estructura de triyodotironina deseada.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y potencia.

Métodos de Producción Industrial

La producción industrial de Liotironina I 125 implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares regulatorios para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Liotironina I 125 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en sus formas precursoras.

Sustitución: Las reacciones de sustitución de halógeno pueden modificar su estructura.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4).

Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).

Reactivos de Sustitución: Agentes halogenantes como yodo (I2) y bromo (Br2).

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados yodados y metabolitos desyodados, que pueden analizarse utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear (RMN) .

Aplicaciones Científicas De Investigación

La Liotironina I 125 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizada como estándar en química analítica para la calibración de instrumentos.

Biología: Estudiada por su papel en el metabolismo celular y la expresión genética.

Medicina: Utilizada en el tratamiento del hipotiroidismo y como terapia adyuvante en el tratamiento del cáncer de tiroides.

Mecanismo De Acción

La Liotironina I 125 ejerce sus efectos uniéndose a los receptores de hormonas tiroideas en el núcleo de las células. Esta unión activa la transcripción de genes específicos involucrados en el metabolismo, el crecimiento y el desarrollo. El complejo hormona-receptor interactúa con el ADN, lo que lleva a la síntesis de proteínas que regulan diversos procesos fisiológicos .

Comparación Con Compuestos Similares

Liothyronine I-125 is structurally and functionally related to several thyroid hormones and radiopharmaceuticals. Key comparisons include:

Structural and Functional Analogs

Pharmacokinetic and Clinical Profiles

- Potency and Mechanism : Liothyronine (T3) is 3–4× more potent than Levothyroxine (T4) due to direct interaction with thyroid receptors, bypassing conversion steps. However, its short half-life necessitates frequent dosing .

- Radiolabeling Efficiency: Both this compound and Thyroxine I-125 use isotope exchange labeling, ensuring biological equivalence to their non-radioactive counterparts. This method avoids chelating agents, simplifying production .

- Therapeutic vs. Diagnostic Use: this compound is primarily therapeutic, whereas Thyroxine I-125 aids in SPECT imaging and thyroid uptake studies .

Research Findings and Data Tables

Comparative Efficacy in Thyroid Disorders

| Parameter | This compound | Levothyroxine | Thyroxine I-125 |

|---|---|---|---|

| Bioavailability | N/A (parenteral/therapeutic) | ~70–80% (oral) | N/A (diagnostic) |

| Time to Peak Effect | Dependent on isotope decay | 2–3 weeks | Immediate (imaging) |

| Clinical Use Case | Thyroid ablation | Chronic hypothyroidism | Thyroid function diagnostics |

Notes and Considerations

- Endogenous Interference: Liothyronine and Levothyroxine are endogenous hormones, necessitating baseline correction in pharmacokinetic assays .

- Safety Profile: I-125’s gamma emissions require stringent handling protocols, contrasting with non-radioactive T3’s use in routine hormone replacement .

Actividad Biológica

Liothyronine I-125, a radiolabeled form of the synthetic thyroid hormone triiodothyronine (T3), is utilized in both therapeutic and diagnostic applications, particularly in thyroid disorders. This article explores its biological activity, pharmacokinetics, clinical applications, and relevant research findings.

Overview of this compound

Liothyronine (L-T3) acts similarly to the endogenous thyroid hormone T3, which plays a crucial role in regulating metabolism, growth, and development. The I-125 isotope is primarily used in diagnostic imaging and therapeutic applications due to its radioactive properties.

Pharmacological Properties

- Mechanism of Action : Liothyronine exerts its effects by binding to thyroid hormone receptors (TRs) located in the nucleus of target cells. This interaction influences gene expression and protein synthesis, leading to increased metabolic activity across various tissues, including the brain, liver, and muscle .

- Absorption and Distribution : Liothyronine is well absorbed when administered orally, with bioavailability reported between 85% to 95%. It reaches peak plasma concentrations approximately 2 hours post-administration . The volume of distribution ranges from 0.1 to 0.2 L/kg, indicating extensive tissue uptake .

- Protein Binding : Approximately 99.7% of liothyronine binds to plasma proteins such as thyroxine-binding globulin (TBG) and albumin, with only a small fraction being metabolically active .

- Metabolism and Elimination : The liver metabolizes liothyronine through deiodination and conjugation. Its half-life varies between 1 to 2 days, with renal excretion being the primary route for its metabolites .

Clinical Applications

This compound is used in various clinical settings:

- Thyroid Disorders : It serves as a replacement therapy for hypothyroidism and is used adjunctively in managing thyroid cancer .

- Diagnostic Imaging : The radiolabeled form (I-125) is particularly valuable in thyroid scans to assess functionality and detect abnormalities such as nodules or malignancies.

Case Studies and Clinical Trials

- Quality of Life Improvement : A study involving women with residual hypothyroid symptoms demonstrated that treatment with liothyronine significantly improved quality of life across multiple domains measured by the ThyPRO questionnaire. After 12 weeks of treatment, notable improvements were observed in tiredness and cognitive complaints (p<0.0001) .

- Pharmacokinetics : Research indicated that daily administration of liothyronine resulted in significant fluctuations in serum T3 levels. For instance, peak T3 concentrations reached approximately 292.8 ng/dL after six weeks of treatment .

- Comparison with Levothyroxine : A comparative study showed that patients receiving a combination of liothyronine and levothyroxine reported better symptom relief than those on levothyroxine alone. The study highlighted the potential benefits of liothyronine for patients who remain symptomatic despite adequate levothyroxine therapy .

Table 1: Pharmacokinetic Parameters of Liothyronine

| Parameter | Value |

|---|---|

| Bioavailability | 85% - 95% |

| Peak Plasma Concentration | ~292.8 ng/dL (6 weeks) |

| Half-life | 1 - 2 days |

| Volume of Distribution | 0.1 - 0.2 L/kg |

| Protein Binding | ~99.7% |

Table 2: Quality of Life Improvements Post-Treatment

| Domain | Baseline Score | Post-Treatment Score | p-value |

|---|---|---|---|

| Tiredness | High | Low | <0.0001 |

| Cognitive Complaints | High | Low | <0.0001 |

| Overall Quality of Life | Moderate | Improved | <0.0001 |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Liothyronine I-125's biodistribution in thyroid cancer models?

- Methodological Answer :

- Use in vivo models (e.g., xenograft mice) with controlled iodine-125 dosing to track tissue-specific uptake. Include sham-treated controls to differentiate background radiation.

- Employ gamma scintigraphy or autoradiography for quantitative spatial analysis .

- Ensure compliance with ethical guidelines for radioactive materials, including dose optimization and waste management protocols .

- Key Data :

- Table: Recommended Radiation Safety Protocols

| Parameter | Specification |

|---|---|

| Half-life of I-125 | 59.4 days |

| Maximum permissible dose (mice) | 1.0 µCi/g body weight |

| Shielding material | Lead (5 mm thickness) |

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) with radiometric detection to assess radiochemical purity (>95% threshold).

- Conduct stability tests under varying temperatures (-20°C to 25°C) and buffer conditions (pH 7.4) to simulate physiological environments .

- Reference USP/EP guidelines for thyroid hormone analogs to establish acceptance criteria .

Advanced Research Questions

Q. How can contradictory data on this compound's receptor-binding affinity be resolved across studies?

- Methodological Answer :

- Perform competitive binding assays using unlabeled T3 to validate specificity. Include positive controls (e.g., native T3) and negative controls (e.g., albumin-bound I-125).

- Apply Scatchard analysis to differentiate nonspecific binding from receptor-mediated uptake .

- Compare results across cell lines (e.g., FRTL-5 vs. HeLa) to assess tissue-specific variability .

- Key Consideration :

- Address batch-to-batch variability in radiolabeling efficiency, which may skew binding affinity measurements .

Q. What statistical approaches are optimal for analyzing longitudinal data on this compound's pharmacokinetics?

- Methodological Answer :

- Use non-compartmental analysis (NCA) for AUC and half-life calculations. For multi-compartment models, apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

- Validate robustness via bootstrapping or sensitivity analysis to outliers .

- Data Presentation :

- Table: Example Pharmacokinetic Parameters

| Parameter | Mean ± SD |

|---|---|

| Cmax (µCi/mL) | 12.3 ± 1.5 |

| Tmax (h) | 2.0 ± 0.5 |

| AUC0-24 (µCi·h/mL) | 98.7 ± 10.2 |

Q. How can researchers optimize this compound synthesis to improve radiochemical yield for translational studies?

- Methodological Answer :

- Modify iodination protocols (e.g., Chloramine-T vs. Iodogen methods) to minimize protein denaturation.

- Use solid-phase extraction (SPE) for rapid purification, reducing hydrolysis side reactions .

- Characterize intermediates via mass spectrometry (MS) to identify yield-limiting steps .

Q. Methodological Best Practices

- Reproducibility : Document radiolabeling protocols in detail, including reagent sources (e.g., Sigma-Aldridch Lot #), equipment calibration, and QC thresholds .

- Ethical Compliance : Obtain institutional review board (IRB) approval for animal studies, emphasizing radiation safety and humane endpoints .

- Data Interpretation : Use Bland-Altman plots to assess agreement between technical replicates in radioassay data .

Propiedades

Key on ui mechanism of action |

Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism. LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND. TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES. |

|---|---|

Número CAS |

15785-49-6 |

Fórmula molecular |

C15H12I3NO4 |

Peso molecular |

644.97 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2 |

Clave InChI |

AUYYCJSJGJYCDS-QBYPCAMJSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

SMILES isomérico |

C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O |

SMILES canónico |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Color/Form |

CRYSTALS |

Key on ui other cas no. |

24359-14-6 15785-49-6 |

Descripción física |

Solid |

Solubilidad |

11.4 [ug/mL] (The mean of the results at pH 7.4) Very slightly soluble In water, 3.958 mg/l at 37 °C. Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.